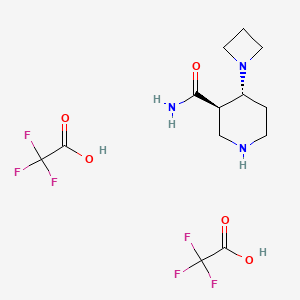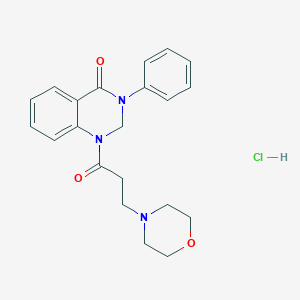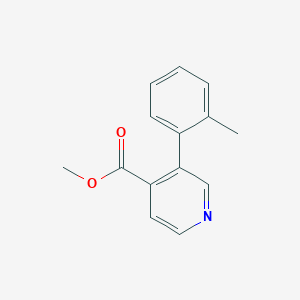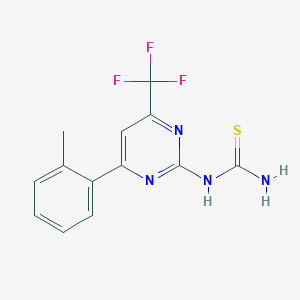
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide is a unique chemical compound with the molecular formula C4H6N2S3·HBr It is known for its distinctive structure, which includes a dithiazolidine ring
Métodos De Preparación
The synthesis of 4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,4-dithiazolidine-3-thione with methylamine in the presence of hydrobromic acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiazolidine ring to more reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents on the dithiazolidine ring is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form various products, including thiols and amines.
Aplicaciones Científicas De Investigación
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide involves its interaction with various molecular targets. The dithiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by forming reactive intermediates that can modify biomolecules. The exact pathways and targets are still under investigation, but its unique structure suggests multiple modes of action.
Comparación Con Compuestos Similares
4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide can be compared with other similar compounds, such as:
4-Phenyl-5-phenylimino-1,2,4-dithiazolidine-3-one: This compound has a similar dithiazolidine ring but with different substituents, leading to different chemical and biological properties.
1,2,4-Dithiazole-3-thione: Another compound with a dithiazolidine ring, but with different reactivity and applications.
5-Imino-1,2,4-dithiazolidine-3-thione: Similar in structure but with variations in the substituents, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substituents and the presence of the hydrobromide group, which can influence its solubility, reactivity, and biological activity.
Propiedades
Número CAS |
20042-86-8 |
|---|---|
Fórmula molecular |
C4H7BrN2S3 |
Peso molecular |
259.2 g/mol |
Nombre IUPAC |
4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione;bromide |
InChI |
InChI=1S/C4H6N2S3.BrH/c1-5-3-6(2)4(7)9-8-3;/h1-2H3;1H |
Clave InChI |
VNRZQMPPRKZBRB-UHFFFAOYSA-N |
SMILES canónico |
CN=C1[NH+](C(=S)SS1)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide](/img/structure/B13730145.png)

![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)



![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)
